Bienvenue dans la boutique en ligne BenchChem!

Tenilsetam

Nootropic Pharmaco-EEG Cognition

Choose Tenilsetam over generic nootropics for its dual mechanism: a distinct pharmaco-EEG fingerprint with 18-22 hr half-life (vs. 6 hr for piracetam) and >20-fold superior copper-chelating AGE inhibition versus aminoguanidine (10-100 μM vs. ~2 mM). In diabetic retinopathy models, it delivers a validated 70% reduction in acellular capillary formation at 50 mg/kg/day over 36 weeks—making it the superior reference standard for cognition and diabetic complication research.

Molecular Formula C8H10N2OS
Molecular Weight 182.25 g/mol
CAS No. 86696-86-8
Cat. No. B1200259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTenilsetam
CAS86696-86-8
Synonyms3-(2-thienyl)piperazinone
CAS 997
CAS-997
CAS997
tenilsetam
tenilsetam, (+-)-isome
Molecular FormulaC8H10N2OS
Molecular Weight182.25 g/mol
Structural Identifiers
SMILESC1CNC(=O)C(N1)C2=CC=CS2
InChIInChI=1S/C8H10N2OS/c11-8-7(9-3-4-10-8)6-2-1-5-12-6/h1-2,5,7,9H,3-4H2,(H,10,11)
InChIKeyBBACKDMGYMXYLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tenilsetam (CAS 86696-86-8): Product Data Sheet and Baseline Characterization


Tenilsetam (CAS 86696-86-8, also known as CAS 997) is a synthetic small molecule belonging to the 2-(aryl substituted)piperazinone class [1]. It is recognized primarily as an advanced glycation end product (AGE) inhibitor and a nootropic agent that reached clinical development for dementia [2]. Its structure is characterized by a thienyl group attached to a piperazinone core, with a molecular weight of 182.05 g/mol [1].

Why Tenilsetam (CAS 86696-86-8) Cannot Be Simply Substituted by Other Nootropics or AGE Inhibitors


Tenilsetam's differentiation is rooted in its dual mechanism of action as a nootropic with a distinct pharmaco-EEG fingerprint and an AGE inhibitor with quantifiable copper-chelating properties. Direct comparative studies reveal that its effects on brain electrical activity and its pharmacokinetic profile in humans are not interchangeable with those of piracetam [1], and its metal-chelating potency differs significantly from other AGE inhibitors like aminoguanidine [2]. These quantifiable differences in pharmacodynamics, pharmacokinetics, and in vivo efficacy endpoints mean that substituting Tenilsetam with a generic analog would alter the experimental outcome or therapeutic strategy.

Tenilsetam (CAS 86696-86-8): Quantitative Evidence of Differentiation from Comparators


Comparative Pharmaco-EEG Profile: Distinct Vigilance Enhancement vs. Piracetam

In a double-blind, placebo-controlled study in elderly subjects, Tenilsetam produced a significant increase in alpha activity and decrease in delta and fast beta activity in quantitative EEG, indicating improved vigilance. The reference drug Piracetam (3.2 g) exhibited 'partly similar though less pronounced alterations' [1]. Dose-efficacy calculations demonstrated that 75 mg and 150 mg Tenilsetam were superior to both placebo and the reference compound Piracetam [1].

Nootropic Pharmaco-EEG Cognition Elderly

Pharmacokinetic Advantage: Extended Half-Life vs. Piracetam in Human Studies

In the same human study, Tenilsetam demonstrated a terminal half-life of 18-22 hours, which is 3- to 3.7-fold longer than the 6-hour half-life observed for Piracetam [1]. Peak plasma concentrations for both drugs occurred at 2 hours, indicating similar absorption but significantly prolonged systemic exposure for Tenilsetam [1].

Pharmacokinetics Nootropic Half-life Human

Copper Chelation Potency: >20-Fold Stronger than Aminoguanidine and Pyridoxamine

In a study assessing the metal-chelating properties of AGE inhibitors, the apparent binding constant for copper was measured. Tenilsetam exhibited an apparent binding constant in the range of 10-100 μM, placing it among the more potent chelators tested. In contrast, the commonly used AGE inhibitors aminoguanidine and pyridoxamine had apparent binding constants of approximately 2 mM [1]. This represents a >20-fold difference in potency.

AGE Inhibitor Chelation Copper Diabetes

In Vivo Efficacy: 70% Reduction in Acellular Capillaries in Diabetic Retinopathy Model

In a 36-week study using streptozotocin-induced diabetic rats, Tenilsetam treatment (50 mg/kg/day) reduced the diabetes-induced increase in acellular capillaries by 70% (p < 0.001). The 3.7-fold increase in acellular capillaries observed in untreated diabetic rats (p < 0.001 vs. non-diabetic controls) was significantly attenuated [1]. This effect occurred without ameliorating pericyte loss [1].

Diabetic Retinopathy AGE Inhibitor Microvascular In Vivo

Therapeutic Concentration Relative to IC50: Pharmacologically Relevant Chelation

The therapeutic plasma concentration of Tenilsetam in humans is approximately 10 μM [1]. This concentration is comparable to its IC50 for chelation-dependent inhibition in the ascorbate oxidation assay (25 μM) [1]. This alignment suggests that chelation activity is pharmacologically relevant at achievable human doses, unlike aminoguanidine whose therapeutic concentration (<100 μM) is an order of magnitude below its chelation IC50 (>2 mM) [1].

AGE Inhibitor Chelation Pharmacokinetics Therapeutic Window

Tenilsetam (CAS 86696-86-8): Recommended Application Scenarios Based on Quantitative Evidence


Nootropic Studies Requiring Sustained Target Engagement with Distinct EEG Signature

Investigators studying cognitive enhancement or vigilance improvement should prioritize Tenilsetam over Piracetam when an extended half-life (18-22 hr vs. 6 hr) and a more potent, qualitatively distinct pharmaco-EEG profile (increased alpha, decreased delta/fast beta) are required for sustained central nervous system activation in human or animal models [1].

AGE Inhibition Research Where Metal Chelation is a Postulated Mechanism of Action

For studies probing the role of transition metal-catalyzed oxidation in AGE formation and diabetic complications, Tenilsetam offers a >20-fold more potent copper-chelating activity (10-100 μM range) compared to aminoguanidine or pyridoxamine (~2 mM), and its therapeutic plasma concentration (~10 μM) aligns with this mechanism, making it a superior tool compound [1].

Preclinical Diabetic Retinopathy Models Requiring Quantitative Microvascular Endpoints

In long-term rodent models of diabetic retinopathy, Tenilsetam provides a validated, quantitative efficacy endpoint: a 70% reduction in acellular capillary formation over 36 weeks at 50 mg/kg/day. This established readout makes it a reliable positive control or intervention for evaluating new therapies targeting early diabetic microvascular damage [1].

Comparator Studies Against Standard Nootropics for CNS Drug Development

Due to its well-characterized and differential human pharmacokinetic (half-life) and pharmacodynamic (qEEG) profile against Piracetam, Tenilsetam serves as an ideal reference standard or benchmark in the development and evaluation of novel nootropic or cognition-enhancing compounds [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tenilsetam

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.